molecular formula C7H15NO B2671101 Azepan-2-ylmethanol CAS No. 19168-71-9

Azepan-2-ylmethanol

Cat. No.: B2671101
CAS No.: 19168-71-9
M. Wt: 129.203
InChI Key: SAHMJQZPPPFESV-UHFFFAOYSA-N
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Description

Azepan-2-ylmethanol is a chemical compound with the molecular formula C7H15NO It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: Azepan-2-ylmethanol can be synthesized through several methods. One common approach involves the reduction of azepan-2-one (caprolactam) using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under controlled temperature conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of azepan-2-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions: Azepan-2-ylmethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to azepan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can yield azepane, especially when using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in THF or sodium borohydride in methanol.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: Azepan-2-one.

    Reduction: Azepane.

    Substitution: Azepan-2-yl chloride.

Scientific Research Applications

Azepan-2-ylmethanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Industry: Utilized in the production of polymers and as a solvent in certain chemical processes.

Mechanism of Action

The mechanism by which azepan-2-ylmethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds, influencing molecular interactions and stability. The nitrogen atom in the azepane ring can participate in coordination with metal ions or other electrophilic species, affecting catalytic processes.

Comparison with Similar Compounds

    Azepane: The parent compound, lacking the hydroxyl group.

    Azepan-2-one: The oxidized form of azepan-2-ylmethanol.

    Piperidin-2-ylmethanol: A six-membered ring analog with similar functional groups.

Uniqueness: this compound is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to six-membered analogs like piperidin-2-ylmethanol. This structural difference can lead to variations in reactivity and biological activity, making this compound a valuable compound for specific applications.

Properties

IUPAC Name

azepan-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-6-7-4-2-1-3-5-8-7/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHMJQZPPPFESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19168-71-9
Record name (azepan-2-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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